10-(Aminomethyl)-9,10-dihydroanthracene-1,2-diol
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Overview
Description
10-(Aminomethyl)-9,10-dihydroanthracene-1,2-diol is an organic compound that belongs to the class of anthracene derivatives This compound features a dihydroanthracene core with an aminomethyl group at the 10th position and hydroxyl groups at the 1st and 2nd positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-(Aminomethyl)-9,10-dihydroanthracene-1,2-diol typically involves the reduction of anthracene derivatives followed by functional group modificationsThe hydroxyl groups can be introduced via hydroxylation reactions using appropriate oxidizing agents .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to enhance yield and reduce reaction times. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 10-(Aminomethyl)-9,10-dihydroanthracene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the hydroxyl groups or to modify the aminomethyl group.
Substitution: The aminomethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of 9,10-dihydroanthracene derivatives without hydroxyl groups.
Substitution: Formation of substituted anthracene derivatives.
Scientific Research Applications
10-(Aminomethyl)-9,10-dihydroanthracene-1,2-diol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Mechanism of Action
The mechanism of action of 10-(Aminomethyl)-9,10-dihydroanthracene-1,2-diol involves its interaction with specific molecular targets. For instance, it has been studied for its binding affinity to the 5-HT2A receptor, a serotonin receptor, where it acts as an antagonist. The aminomethyl group plays a crucial role in its binding affinity and selectivity. The compound’s interaction with the receptor involves hydrogen bonding and hydrophobic interactions, which stabilize the ligand-receptor complex .
Comparison with Similar Compounds
9-Aminomethyl-9,10-dihydroanthracene: Similar structure but lacks the hydroxyl groups.
3-Hydroxy-9-aminomethyl-9,10-dihydroanthracene: Similar structure with a hydroxyl group at the 3rd position instead of the 1st and 2nd positions.
Uniqueness: 10-(Aminomethyl)-9,10-dihydroanthracene-1,2-diol is unique due to the presence of both aminomethyl and dihydroxy groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research domains .
Properties
CAS No. |
170244-98-1 |
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Molecular Formula |
C11H11NO |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
5-(aminomethyl)naphthalen-2-ol |
InChI |
InChI=1S/C11H11NO/c12-7-9-3-1-2-8-6-10(13)4-5-11(8)9/h1-6,13H,7,12H2 |
InChI Key |
PFFJJFRURKJERG-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2C(C3=C1C(=C(C=C3)O)O)CN |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)O)C(=C1)CN |
Origin of Product |
United States |
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